molecular formula C16H20N6OS B3796838 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B3796838
M. Wt: 344.4 g/mol
InChI Key: HXPGBZGKWQHTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperazine derivative with an imidazole and an oxadiazole ring attached to it . Piperazine derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of three different heterocyclic rings. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The oxadiazole ring contains an oxygen atom and two nitrogen atoms . The piperazine ring is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. The imidazole ring, for example, is known to participate in various chemical reactions due to the presence of a pyrrole-type nitrogen .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many imidazole derivatives are known to have antifungal activity, and their mechanism of action often involves inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s used. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

5-[[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c1-20-5-4-17-14(20)11-21-6-8-22(9-7-21)12-15-18-16(19-23-15)13-3-2-10-24-13/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPGBZGKWQHTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCN(CC2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 5
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

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